pharmacokinetics and biodistribution of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine
pharmacokinetics and biodistribution of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine
An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine
Executive Summary
This technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) and biodistribution profile of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine, a novel compound within the phenoxypropanamine class. Publicly available data on this specific molecule is limited; therefore, this document establishes a predictive profile and a detailed investigational roadmap by drawing parallels with structurally similar, well-characterized molecules, most notably Nisoxetine ((RS)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine).[1][2]
This guide is intended for researchers, toxicologists, and drug development professionals. It moves beyond theoretical discussion to provide actionable, step-by-step experimental protocols, explaining the scientific rationale behind each methodological choice. The objective is to equip research teams with the necessary knowledge to rigorously evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this and other novel chemical entities.
Introduction and Physicochemical Profile
3-(3-Methoxyphenoxy)-N-methyl-1-propanamine belongs to the phenoxypropanamine class of compounds, which includes several neurologically active agents such as the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the norepinephrine reuptake inhibitor (NRI) Nisoxetine.[2][3] The substitution pattern on the phenoxy ring is a critical determinant of transporter selectivity.[3] While Nisoxetine features a 2-methoxy substitution and is a potent NRI, the 3-methoxy substitution of the target compound suggests a potentially unique pharmacological profile that warrants thorough investigation.
A foundational understanding of a compound's physicochemical properties is paramount, as these characteristics govern its behavior in biological systems.
Table 1: Predicted Physicochemical Properties of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine
| Parameter | Predicted Value | Implication for Pharmacokinetics |
| Molecular Weight | ~195.26 g/mol | Low molecular weight favors passive diffusion across membranes. |
| pKa (amine) | ~9.5 - 10.5 | Primarily ionized at physiological pH (7.4), which can limit passive diffusion but may involve active transport. |
| clogP | ~2.0 | Moderate lipophilicity suggests good potential for oral absorption and membrane permeability.[4] |
| Aqueous Solubility | Moderate to Low | May require enabling formulations (e.g., salt forms, excipients) for consistent oral absorption. |
Absorption: Predicting and Quantifying Bioavailability
The primary route of administration for non-biologic therapeutics is oral. Therefore, assessing intestinal permeability and overall bioavailability is a critical first step. Based on its moderate lipophilicity and low molecular weight, the compound is predicted to be orally bioavailable.
Causality Behind Experimental Choices
To validate this prediction, a two-tiered approach is recommended. First, an in vitro model provides a rapid, high-throughput assessment of intestinal permeability. The Caco-2 cell monolayer assay is the industry standard, as these cells differentiate to form tight junctions and express transporters similar to human intestinal enterocytes. Second, an in vivo study in a rodent model (e.g., Sprague-Dawley rat) provides the definitive measure of oral bioavailability by comparing plasma concentrations after oral (PO) and intravenous (IV) administration.[5]
Experimental Protocol: Rat Pharmacokinetic Study (IV vs. PO)
This protocol is designed to determine key PK parameters including bioavailability, clearance, volume of distribution, and half-life.
Step-by-Step Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), ~250g, with jugular vein cannulation for serial blood sampling.
-
Dosing Formulation:
-
IV Bolus: Compound dissolved in a vehicle like 20% Solutol HS 15 in saline at 1 mg/mL.
-
Oral Gavage (PO): Compound suspended in 0.5% methylcellulose with 0.1% Tween 80 at 5 mg/mL.
-
-
Administration:
-
IV Group: Administer a 1 mg/kg dose via the jugular vein cannula.
-
PO Group: Administer a 5 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (~100 µL) into K2EDTA tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Processing: Centrifuge blood at 4°C, 2000 x g for 10 minutes. Harvest plasma and store at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying the compound in plasma.
-
Protein precipitation (e.g., with acetonitrile containing an internal standard) is a common extraction method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | IV Administration (1 mg/kg) | Oral Administration (5 mg/kg) |
| Cmax (ng/mL) | 250 | 450 |
| Tmax (hr) | 0.08 | 1.0 |
| AUC (0-inf) (ng*hr/mL) | 600 | 1800 |
| Half-life (t½) (hr) | 3.5 | 3.7 |
| Clearance (CL) (mL/min/kg) | 27.8 | - |
| Volume of Distribution (Vd) (L/kg) | 8.5 | - |
| Bioavailability (F%) | - | 60% |
Distribution: Where Does the Compound Go?
Distribution describes the reversible transfer of a drug from the bloodstream into various tissues. For a centrally active agent, brain penetration is key. For safety, assessing distribution to other tissues like the heart, liver, and kidneys is crucial. The compound's moderate lipophilicity and cationic nature at physiological pH suggest it will likely have a large volume of distribution (>1 L/kg) and penetrate the blood-brain barrier.
Causality Behind Experimental Choices
A definitive biodistribution study requires a method to track the molecule. Radiolabeling, typically with Carbon-14 (¹⁴C) or Tritium (³H), is the gold standard. A quantitative whole-body autoradiography (QWBA) study or a discrete tissue dissection study provides precise measurements of compound concentration in various organs. Studies with radiolabeled Nisoxetine have confirmed its uptake into the brain, particularly in regions rich in noradrenergic innervation like the cortex and hypothalamus.[6]
Experimental Workflow: Rodent Biodistribution Study
The following workflow outlines the critical steps for a discrete tissue distribution study.
Caption: Workflow for a quantitative tissue biodistribution study.
Table 3: Hypothetical Tissue Distribution Data (Tissue/Plasma Ratio at 1 hr Post-Dose)
| Tissue | Tissue/Plasma Ratio | Implication |
| Brain | 5.2 | Indicates significant blood-brain barrier penetration. |
| Heart | 12.5 | High concentration; warrants further cardiac safety assessment. |
| Lung | 25.0 | Common for cationic amphiphilic drugs; potential for phospholipidosis. |
| Liver | 15.8 | High concentration suggests it is a primary site of metabolism and/or excretion. |
| Kidney | 18.3 | High concentration suggests a potential route of excretion. |
| Adipose | 8.0 | Sequestration in fat could contribute to a longer terminal half-life. |
Metabolism: Biotransformation and Metabolite Identification
Metabolism is the process by which the body chemically modifies a compound, typically to render it more water-soluble for excretion. Based on its structure, 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine has several metabolically labile sites.
-
N-demethylation: Removal of the methyl group from the secondary amine.
-
O-demethylation: Removal of the methyl group from the methoxy-phenyl moiety.
-
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the phenyl ring.
-
Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[7][8] For similar compounds, CYP2D6 is often a key enzyme, which is notable for its high degree of genetic polymorphism in the human population.[7]
Causality Behind Experimental Choices
An in vitro approach using human liver microsomes (HLM) is the most direct and ethically responsible way to investigate metabolic pathways and enzyme kinetics. HLMs contain a rich complement of CYP enzymes. Incubating the compound with HLMs and an NADPH regenerating system (to fuel the CYP cycle) will generate metabolites that can be identified by high-resolution mass spectrometry.[9]
Predicted Metabolic Pathways
The following diagram illustrates the most probable primary metabolic pathways.
Caption: Predicted Phase I metabolic pathways.
Experimental Protocol: In Vitro Metabolite Identification
-
Materials: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, potassium phosphate buffer, test compound.
-
Incubation:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in buffer.
-
Pre-warm to 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (e.g., 1 µM final concentration) and the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes.
-
Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.
-
-
Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.
-
Sample Processing: Vortex and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the sample using a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap). Compare the chromatograms of the +NADPH and -NADPH samples to identify peaks corresponding to metabolites. Use the accurate mass data to propose elemental compositions and fragmentation patterns to elucidate the structures.
Excretion: The Final Elimination
Excretion is the process of removing the parent drug and its metabolites from the body. The primary routes are renal (via urine) and biliary (via feces). Given the predicted formation of more polar, hydrophilic metabolites, renal excretion is likely to be a significant pathway.
A mass balance study, again using a radiolabeled compound, is the definitive experiment to determine the routes and rate of excretion. This study involves administering a single dose of the radiolabeled drug to animals housed in metabolic cages that allow for the separate collection of urine and feces over several days until nearly all the radioactivity is recovered.
Conclusion and Forward Look
This guide outlines a robust, scientifically-grounded strategy for the comprehensive pharmacokinetic and biodistribution characterization of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine. By leveraging knowledge from the well-studied structural analog Nisoxetine and employing industry-standard in vitro and in vivo methodologies, researchers can efficiently build a complete ADME profile. The hypothetical data presented suggests a compound with good oral bioavailability, significant CNS penetration, and extensive metabolism primarily via demethylation and hydroxylation pathways. Each of these predictions must be confirmed through the rigorous experimental protocols detailed herein. This foundational dataset is indispensable for making informed decisions in the drug development process, from lead optimization to preclinical safety assessment.
References
-
Nisoxetine - Wikipedia. en.wikipedia.org. [Link]
-
Patat, A., et al. (1976). The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man. Psychopharmacology, 51(3), 235-241. PubMed. [Link]
-
Serotonin–norepinephrine reuptake inhibitor - Wikipedia. en.wikipedia.org. [Link]
-
Haka, M. S., & Kilbourn, M. R. (1989). Synthesis and regional mouse brain distribution of [11C]nisoxetine, a norepinephrine uptake inhibitor. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 16(8), 771-774. PubMed. [Link]
-
Haka, M. S., & Kilbourn, M. R. (1989). Synthesis and regional mouse brain distribution of [11C]Nisoxetine, a norepinephrine uptake inhibitor. SciSpace. [Link]
-
3-Methoxy-N-methyl-1-propanamine | CAS#:55612-03-8. Chemsrc. [Link]
-
Perreault, M., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 56(6), 795-800. PMC. [Link]
-
Tejani-Butt, S. M., Brunswick, D. J., & Frazer, A. (1990). [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain. European Journal of Pharmacology, 191(2), 239-243. PubMed. [Link]
-
Perreault, M., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(3), 257-268. PubMed. [Link]
-
Tejani-Butt, S. M. (1992). [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Journal of Pharmacological and Toxicological Methods, 27(2), 93-100. ResearchGate. [Link]
-
Dowse, R., & Haigh, J. M. (1987). Steady state pharmacokinetics and dose-proportionality of phenylpropanolamine in healthy subjects. Arzneimittel-Forschung, 37(4), 435-438. PubMed. [Link]
-
Rao, V. V., Rambhau, D., Rao, B. R., & Srinivasu, P. (1999). Time dependent pharmacokinetic interaction between phenylpropanolamine and chlorpheniramine maleate in human subjects. Drug Metabolism and Drug Interactions, 15(4), 259-268. PubMed. [Link]
-
3'-Methoxypropiophenone | C10H12O2 | CID 584765. PubChem. [Link]
-
el-Masry, S. E., & Abdel-Kader, H. (2004). Pharmacokinetic interactions between phenylpropanolamine, caffeine and chlorpheniramine in rats. Journal of Pharmacy and Pharmacology, 56(6), 769-774. PubMed. [Link]
-
PPPA (drug) - Wikipedia. en.wikipedia.org. [Link]
-
Antkiewicz-Michaluk, L., et al. (2008). 3-Methoxytyramine, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity. European Journal of Pharmacology, 599(1-3), 32-35. PubMed. [Link]
-
1-Propanamine, 3-methoxy-. NIST WebBook. [Link]
-
Roy, S. D., Hawes, E. M., & Midha, K. K. (1990). Kinetics of in vitro metabolism of methoxyphenamine in rats. Xenobiotica, 20(1), 55-70. PubMed. [Link]
-
Roy, S. D., Hawes, E. M., & Midha, K. K. (1990). Kinetics of in vitro metabolism of methoxyphenamine in rats. J-Global. [Link]
-
Wagmann, L., et al. (2020). In vitro toxicokinetics and analytical toxicology of three novel NBOMe derivatives. SciSpace. [Link]
Sources
- 1. Nisoxetine - Wikipedia [en.wikipedia.org]
- 2. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. You are being redirected... [hit2lead.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetics of in vitro metabolism of methoxyphenamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
